N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine
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Overview
Description
N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a benzothiazole ring fused with a piperidine and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction efficiency and yield. The use of microwave irradiation and one-pot multicomponent reactions can also be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(5-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide
Uniqueness
N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its specific combination of benzothiazole, piperidine, and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H22N4OS |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C19H22N4OS/c1-22(18-5-3-4-10-20-18)14-8-11-23(12-9-14)19-21-16-13-15(24-2)6-7-17(16)25-19/h3-7,10,13-14H,8-9,11-12H2,1-2H3 |
InChI Key |
JNLKOJKTZNVRNG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=C(S2)C=CC(=C3)OC)C4=CC=CC=N4 |
Origin of Product |
United States |
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